molecular formula C13H22N4O B5204735 5-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

5-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

Cat. No. B5204735
M. Wt: 250.34 g/mol
InChI Key: YAHBQFQHOVVECT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the indazole core, followed by the addition of the carbohydrazide and 1,1-dimethylpropyl groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The indazole core would likely contribute to the compound’s aromaticity, while the carbohydrazide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The indazole core, being aromatic, might undergo electrophilic aromatic substitution reactions. The carbohydrazide group could be involved in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbohydrazide group might increase its solubility in water, while the 1,1-dimethylpropyl group could make it more lipophilic .

Scientific Research Applications

Antimicrobial Properties

The compound’s structure suggests potential antimicrobial activity. Schiff bases, such as “CBMicro_036901,” have been studied for their biological effects. In a study by Dhar and Taploo (1982) , they investigated Schiff bases derived from salicylaldehyde and isomeric aminobenzoic acids. The results revealed that ortho and meta-substituted Schiff bases exhibited better antimicrobial activity in non-polar solvents. This property could be harnessed for developing novel antibiotics or antiseptics.

Electro-Optical Modulation in 2D Semiconductors

Recent research has focused on two-dimensional (2D) materials due to their unique electronic properties. “CBMicro_036901” could play a role in manipulating 2D excitons for electro-optical modulation. Excitons are bound electron-hole pairs, and their behavior in 2D materials is of great interest. A study published in Physical Review Letters provides insights into this area. By exploiting the compound’s properties, researchers may enhance light-matter interactions for applications like optical switches or displays.

Future Directions

The study of indazole derivatives is a promising area of research in medicinal chemistry. This compound, with its unique combination of functional groups, could be of interest for future studies .

Mechanism of Action

Target of Action

The primary targets of CBMicro_036901 are currently under investigation. As a novel compound, its specific interactions with cellular components are the subject of ongoing research. It’s crucial to identify these targets to understand the compound’s therapeutic potential and possible side effects .

Mode of Action

The mode of action of CBMicro_036901 involves its interaction with its targets. This interaction can lead to changes in the target’s function, which can have downstream effects on cellular processes . The specifics of these interactions, such as whether CBMicro_036901 inhibits or activates its targets, are still being studied .

Biochemical Pathways

CBMicro_036901 likely affects multiple biochemical pathways, given the complex nature of cellular processes. The exact pathways and their downstream effects depend on the compound’s targets and mode of action .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of CBMicro_036901 are crucial for understanding its bioavailability and potential as a therapeutic agent. These properties determine how the compound is absorbed into the body, distributed to its targets, metabolized, and eventually excreted . Detailed studies are required to fully characterize these properties.

Result of Action

The molecular and cellular effects of CBMicro_036901’s action depend on its targets and mode of action. These effects could range from changes in gene expression to alterations in cellular signaling pathways

Action Environment

The action, efficacy, and stability of CBMicro_036901 can be influenced by various environmental factors. These factors could include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions . Understanding these influences is important for optimizing the use of CBMicro_036901.

properties

IUPAC Name

5-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-4-13(2,3)8-5-6-10-9(7-8)11(17-16-10)12(18)15-14/h8H,4-7,14H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHBQFQHOVVECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)C(=NN2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701320933
Record name 5-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661622
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

CAS RN

305337-88-6
Record name 5-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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